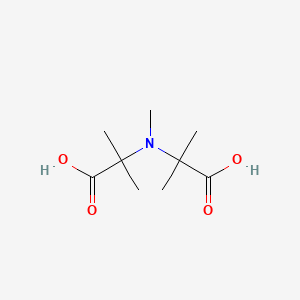![molecular formula C14H24N4 B14069781 2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 1000269-68-0](/img/structure/B14069781.png)
2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,13-Tetraazabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound characterized by its unique bicyclic structure containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the bicyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
- 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 3,6,9,12-tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol
Uniqueness
2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific arrangement of nitrogen atoms within the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
1000269-68-0 |
|---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
2,6,9,13-tetrazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C14H24N4/c1-4-13-12-14(5-1)18-9-3-7-16-11-10-15-6-2-8-17-13/h1,4-5,12,15-18H,2-3,6-11H2 |
InChI Key |
LPSBXIFOSGHXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNC2=CC=CC(=C2)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


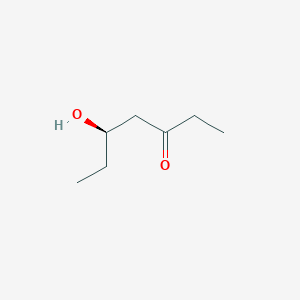
![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)

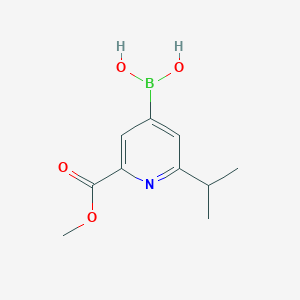
![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
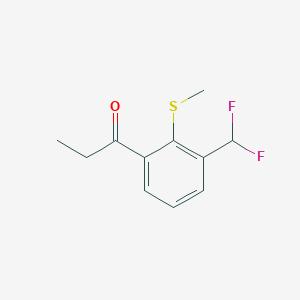
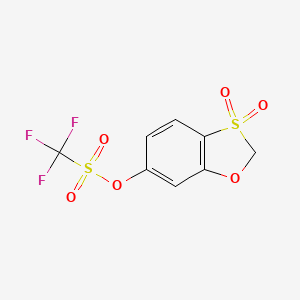
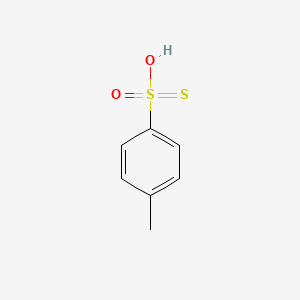
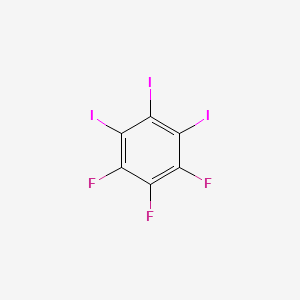
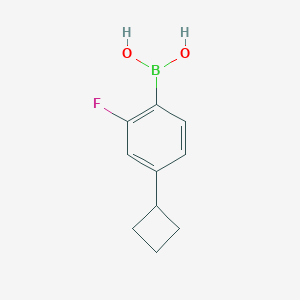
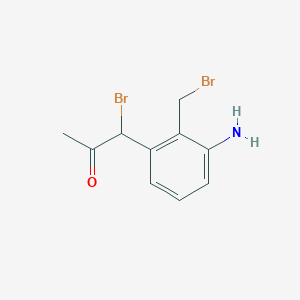
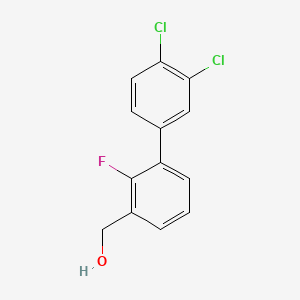
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
